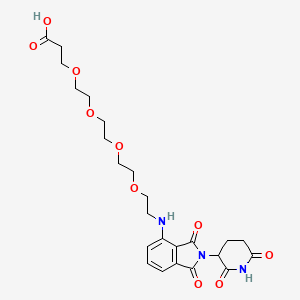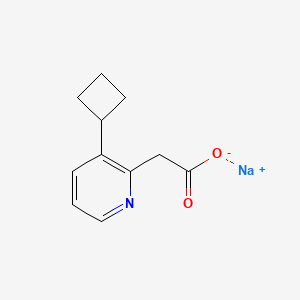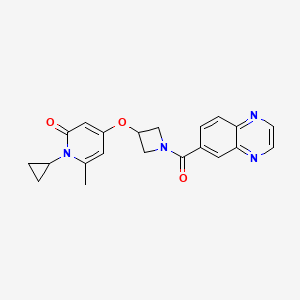
Pomalidomide-PEG4-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomid-PEG4-COOH ist eine Verbindung, die Pomalidomid, ein bekanntes immunmodulatorisches Medikament, mit einem Polyethylenglykol (PEG)-Linker und einer Carboxylgruppe kombiniert. Diese Verbindung wird hauptsächlich bei der Entwicklung von Proteolyse-Targeting-Chimären (PROTACs) eingesetzt, die Moleküle sind, die darauf ausgelegt sind, spezifische Proteine in Zellen anzusprechen und abzubauen . Pomalidomid-PEG4-COOH enthält einen Cereblon-Liganden, der von Pomalidomid abgeleitet ist, und einen PEG-Linker mit vier Einheiten, was es zu einem vielseitigen Werkzeug in der biomedizinischen Forschung macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Pomalidomid-PEG4-COOH beinhaltet typischerweise die Konjugation von Pomalidomid mit einem PEG-Linker, der in einer Carboxylgruppe endet. Eine gängige Methode beinhaltet die Acylierung der aromatischen Aminogruppe von Pomalidomid mit einem PEG4-Linker . Diese Reaktion wird normalerweise in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Dichlormethan (DCM) durchgeführt .
Industrielle Produktionsmethoden
Die industrielle Produktion von Pomalidomid-PEG4-COOH folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Nebenprodukte zu minimieren . Der Einsatz von automatisierten Syntheseplattformen und Hochdurchsatz-Screening-Methoden kann den Produktionsprozess weiter optimieren .
Wirkmechanismus
Target of Action
Pomalidomide-PEG4-COOH, also known as Pomalidomide-PEG4-CO2H, is an E3 ligase ligand-linker conjugate . The primary target of this compound is Cereblon (CRBN) , a protein that plays a crucial role in the ubiquitin-proteasome system .
Mode of Action
This compound contains a Pomalidomide-based Cereblon ligand and a 4-unit PEG linker used in PROTAC (Proteolysis-Targeting Chimeras) technology . This compound works by recruiting the E3 ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The compound operates within the ubiquitin-proteasome system, a critical pathway for protein degradation . By targeting Cereblon, this compound can influence various downstream effects related to the degradation of specific proteins .
Pharmacokinetics
More than 70% of Pomalidomide is absorbed following administration of a single oral dose . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the degradation of target proteins. This can lead to various downstream effects depending on the specific proteins being targeted . For instance, Pomalidomide, the base compound, has been shown to inhibit the proliferation and induce apoptosis of various tumor cells .
Biochemische Analyse
Biochemical Properties
Pomalidomide-PEG4-COOH interacts with various enzymes, proteins, and other biomolecules. It contains a cereblon ligand based on Pomalidomide, which is used in PROTAC technology . The nature of these interactions is primarily through the formation of a ternary complex, which leads to the ubiquitination and subsequent degradation of target proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering the degradation of specific proteins. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a ternary complex with specific target proteins and the E3 ligase cereblon . This leads to the ubiquitination and subsequent proteasomal degradation of the target proteins .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is extensively metabolized prior to excretion, with clearance pathways including cytochrome P450-mediated hydroxylation with subsequent glucuronidation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG4-COOH typically involves the conjugation of pomalidomide with a PEG linker that terminates in a carboxylic acid group. One common method involves the acylation of the aromatic amine group of pomalidomide with a PEG4 linker . This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts . The use of automated synthesis platforms and high-throughput screening methods can further streamline the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pomalidomid-PEG4-COOH durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Der PEG-Linker kann durch nukleophile Substitutionsreaktionen modifiziert werden, um verschiedene funktionelle Gruppen einzuführen.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, insbesondere am aromatischen Ring und an Aminogruppen.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Nukleophile wie Amine und Thiole.
Oxidation und Reduktion: Reagenzien wie Wasserstoffperoxid (H2O2) für die Oxidation und Natriumborhydrid (NaBH4) für die Reduktion werden üblicherweise verwendet.
Hauptprodukte gebildet
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene PEG-Derivate ergeben, während Oxidations- und Reduktionsreaktionen den aromatischen Ring und die Aminogruppen modifizieren können .
Wissenschaftliche Forschungsanwendungen
Pomalidomid-PEG4-COOH hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein bei der Synthese von PROTACs und anderen bioaktiven Molekülen eingesetzt.
Biologie: In Studien zur Proteindegradation und zellulären Signalwegen eingesetzt.
Industrie: Bei der Entwicklung neuer Materialien und Wirkstofffreisetzungssysteme eingesetzt.
Wirkmechanismus
Pomalidomid-PEG4-COOH übt seine Wirkungen durch die Rekrutierung von Cereblon aus, einem Bestandteil des E3-Ubiquitin-Ligase-Komplexes . Diese Rekrutierung führt zur Ubiquitinierung und anschließenden Degradation von Zielproteinen . Der PEG-Linker verbessert die Löslichkeit und Bioverfügbarkeit der Verbindung und erleichtert so ihre Verwendung in verschiedenen biologischen Systemen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pomalidomid-PEG2-COOH: Enthält einen kürzeren PEG-Linker, was sich auf seine Löslichkeit und Bioverfügbarkeit auswirken kann.
Pomalidomid-PEG5-COOH: Besitzt einen längeren PEG-Linker, der möglicherweise andere pharmakokinetische Eigenschaften bietet.
Thalidomid-PEG4-COOH: Verwendet Thalidomid anstelle von Pomalidomid, was zu unterschiedlichen biologischen Aktivitäten führt.
Einzigartigkeit
Pomalidomid-PEG4-COOH ist aufgrund seines optimalen Gleichgewichts von Linkerlänge und funktionellen Gruppen einzigartig und macht es in PROTAC-Anwendungen sehr effektiv . Seine Fähigkeit, Cereblon zu rekrutieren und die Proteindegradation zu fördern, unterscheidet es von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O10/c28-19-5-4-18(22(31)26-19)27-23(32)16-2-1-3-17(21(16)24(27)33)25-7-9-35-11-13-37-15-14-36-12-10-34-8-6-20(29)30/h1-3,18,25H,4-15H2,(H,29,30)(H,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAANPUBZFFRWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2741869.png)

![methyl 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate](/img/structure/B2741872.png)
![5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2741873.png)
![3-Chloroimidazo[1,5-a]pyridine](/img/structure/B2741875.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2741879.png)

![(1R,5S)-8-(cyclopropylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2741881.png)

![Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate](/img/structure/B2741883.png)
![Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2741888.png)

